[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol
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Overview
Description
[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol is a chemical compound with the molecular formula C7H6BrF2NO and a molecular weight of 238.03 g/mol . This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a hydroxymethyl group attached to a pyridine ring. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol typically involves the bromination of 3-(difluoromethyl)pyridine followed by the introduction of a hydroxymethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM). The hydroxymethylation step can be achieved using formaldehyde and a base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups using nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Pd/C with hydrogen gas, lithium aluminum hydride (LiAlH4).
Substitution: NaN3, KCN, and other nucleophiles.
Major Products Formed
Oxidation: Formation of [5-Bromo-3-(difluoromethyl)pyridin-2-yl]carboxylic acid.
Reduction: Formation of 3-(difluoromethyl)pyridin-2-ylmethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of [5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and difluoromethyl groups may enhance its binding affinity and selectivity towards these targets, thereby modulating their activity. Further research is needed to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
[5-Bromo-2-(difluoromethoxy)pyridin-3-yl]methanol: Similar structure but with a difluoromethoxy group instead of a difluoromethyl group.
[5-Bromo-2-chloro-pyridin-3-yl]methanol: Contains a chlorine atom instead of a difluoromethyl group.
[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]methanol: Has a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol is unique due to the presence of both a bromine atom and a difluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets, making it valuable for various research applications .
Properties
Molecular Formula |
C7H6BrF2NO |
---|---|
Molecular Weight |
238.03 g/mol |
IUPAC Name |
[5-bromo-3-(difluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H6BrF2NO/c8-4-1-5(7(9)10)6(3-12)11-2-4/h1-2,7,12H,3H2 |
InChI Key |
BXJMCYZIZSUAOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)CO)Br |
Origin of Product |
United States |
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